Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate

Descripción

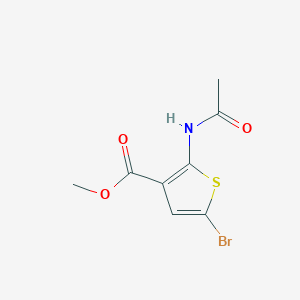

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate (CAS: 874816-04-3) is a brominated thiophene derivative with a molecular formula of C₈H₈BrNO₃S and a molar mass of 278.12 g/mol. Structurally, it features a thiophene ring substituted at positions 2 and 3 with an acetylamino (-NHCOCH₃) group and a methyl ester (-COOCH₃), respectively, along with a bromine atom at position 5 .

Propiedades

IUPAC Name |

methyl 2-acetamido-5-bromothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIOMPLHLUUVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(S1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate typically involves the bromination of thiophene followed by acetylation and esterification reactions. One common method includes:

Bromination: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.

Acetylation: The brominated thiophene undergoes acetylation with acetic anhydride in the presence of a base like pyridine to form 2-(acetylamino)-5-bromothiophene.

Esterification: Finally, the acetylated compound is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to produce Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of 2-(acetylamino)-5-substituted-3-thiophenecarboxylates.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiophenes.

Hydrolysis: Formation of 2-(acetylamino)-5-bromo-3-thiophenecarboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate exhibit promising anticancer properties. A study evaluated several compounds, including this thiophene derivative, against a panel of human tumor cell lines. The results demonstrated significant cytotoxic effects, with some derivatives achieving mean growth inhibition values below 20 μM, indicating potential for further development as anticancer agents .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that thiophene derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation, making it a candidate for further pharmacological exploration .

Synthesis and Derivatives

2.1 Synthesis of Novel Compounds

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate serves as a precursor in the synthesis of various quaternary ammonium salts and other thiophene derivatives. These derivatives have shown enhanced biological activity and solubility, which are critical for drug formulation . The synthetic routes typically involve bromination and subsequent reactions with amines to yield biologically active compounds.

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| Quaternary Ammonium Salt 1 | Reaction with tertiary amines | 85% | Antimicrobial |

| Quaternary Ammonium Salt 2 | Bromination followed by amine reaction | 90% | Anticancer |

Material Science Applications

3.1 Conductive Polymers

The compound has potential applications in the development of conductive materials. Thiophene derivatives are known for their electrical conductivity properties, making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has focused on incorporating these thiophene-based compounds into polymer matrices to enhance conductivity and stability under operational conditions .

Case Studies

4.1 Case Study: Anticancer Screening

In a notable study published by the National Cancer Institute (NCI), methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate was screened alongside a library of small molecules for anticancer activity. The compound demonstrated selective cytotoxicity against specific cancer cell lines, highlighting its potential as a lead compound for further optimization .

4.2 Case Study: Synthesis of Conductive Materials

Another study explored the synthesis of conductive polymers using methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate as a building block. The resulting materials exhibited improved electrical properties compared to traditional polymers, making them suitable candidates for advanced electronic applications .

Mecanismo De Acción

The mechanism of action of Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Key Physicochemical Properties:

- Density : 1.674 ± 0.06 g/cm³ (predicted)

- Melting Point : 112–114°C

- Boiling Point : 417.5 ± 45.0°C (predicted)

- pKa : 13.40 ± 0.70 (predicted)

- Hazard Class : IRRITANT .

Comparison with Similar Compounds

This section compares methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate with its structural analogs, focusing on physicochemical properties, functional groups, and reactivity.

Structural Analogs

The primary analog is 2-acetamido-5-bromothiophene-3-carboxylic acid (CAS: 1160474-66-7), which replaces the methyl ester (-COOCH₃) with a carboxylic acid (-COOH) group.

*The carboxylic acid’s molecular formula is inferred as C₇H₆BrNO₃S (replacing -COOCH₃ with -COOH reduces one carbon and two hydrogen atoms). Calculated by subtracting the methyl group mass (15.03 g/mol) and adjusting for the carboxylic acid group. *General range for carboxylic acids; specific data absent in evidence.

Physicochemical Properties

- Solubility : The methyl ester’s lipophilic ester group likely enhances solubility in organic solvents compared to the carboxylic acid, which may exhibit higher aqueous solubility due to hydrogen bonding .

Chemical Reactivity

- Hydrolysis : The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid. This reactivity is absent in the acid form, which is already in its deprotonated state at physiological pH .

- Electrophilic Substitution : The bromine atom in both compounds may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), but the electron-withdrawing carboxylic acid group in the analog could reduce reactivity compared to the ester .

Hazard Profile

- The methyl ester is classified as an irritant, likely due to its electrophilic ester group.

Actividad Biológica

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

- Chemical Formula : CHBrN OS

- Molecular Weight : 278.12 g/mol

- Structure : The compound features a thiophene ring substituted with an acetylamino group and a bromo group, which contribute to its reactivity and biological properties.

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate exhibits its biological effects through several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, suggesting that this compound may also interact with specific enzymes, leading to modulation of their activity.

- Cell Signaling Pathways : It can influence key signaling pathways such as the ERK pathway, which is crucial for regulating gene expression and cellular responses.

- Biochemical Pathways : The compound may affect various biochemical pathways including the malonic acid pathway and the mevalonic acid pathway, which are vital for cellular metabolism.

Biological Activity

The biological activities of Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate include:

- Antimicrobial Properties : Studies indicate potential efficacy against various microorganisms, making it a candidate for developing antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, which is beneficial in treating inflammatory diseases.

- Anticancer Activity : Preliminary research suggests that it may have anticancer properties, although further studies are needed to elucidate its effectiveness and mechanisms.

Research Findings and Case Studies

Research on Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate has yielded several findings:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Showed significant inhibition of bacterial growth in vitro studies. |

| Anti-inflammatory | Reduced cytokine production in cell cultures exposed to inflammatory stimuli. |

| Anticancer Potential | Induced apoptosis in cancer cell lines, indicating potential as a chemotherapeutic agent. |

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of thiophene derivatives, Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting it could serve as a lead compound for further development.

Case Study: Anti-inflammatory Mechanism

A laboratory investigation assessed the anti-inflammatory effects of this compound on RAW 264.7 macrophages. Results indicated that treatment with the compound significantly decreased the levels of pro-inflammatory cytokines TNF-alpha and IL-6, supporting its potential use in inflammatory conditions.

Applications

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate has several applications in scientific research:

- Medicinal Chemistry : Investigated as a pharmacophore for developing new drugs targeting microbial infections and inflammatory diseases.

- Biological Studies : Utilized as a probe for studying biological pathways involving thiophene derivatives.

- Material Science : Explored for its unique electronic properties suitable for organic electronics.

Q & A

Q. What are the common synthetic routes for Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate, and what factors influence reaction yields and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the thiophene core. A plausible route includes:

Bromination : Introduce bromine at the 5-position of a precursor like methyl 2-(acetylamino)-3-thiophenecarboxylate using electrophilic brominating agents (e.g., NBS or Br₂ in a suitable solvent). Reaction temperature (0–25°C) and stoichiometry are critical to avoid over-bromination .

Acetylation : Protect the amino group via acetylation using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine).

Key factors affecting yield and purity include:

- Regioselectivity : Bromine placement is influenced by directing groups (e.g., the electron-donating acetylamino group directs substitution to the 5-position) .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures removal of positional isomers or unreacted starting materials .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how do key spectral signatures correlate with its structure?

- Methodological Answer :

- ¹H/¹³C NMR : The acetylamino group (-NHCOCH₃) shows a singlet at ~2.1 ppm (CH₃) and a broad peak at ~10–12 ppm (NH). The thiophene protons exhibit splitting patterns dependent on substituent positions (e.g., the 5-bromo substituent deshields adjacent protons) .

- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (C=O amide), and ~3300 cm⁻¹ (N-H) confirm functional groups .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z ~292 (M⁺) and fragment ions corresponding to Br loss (~212) validate the molecular formula .

Advanced Research Questions

Q. How does the bromine substituent at the 5-position influence the compound’s reactivity in cross-coupling reactions, and what catalytic systems are effective?

- Methodological Answer : The 5-bromo group acts as a leaving site for palladium-catalyzed couplings (e.g., Suzuki-Miyaura or Sonogashira). Key considerations:

- Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands enhance reactivity. For Suzuki couplings, use aryl boronic acids and base (e.g., Na₂CO₃) in THF/water at 80–100°C .

- Steric/Electronic Effects : The electron-withdrawing bromine facilitates oxidative addition but may reduce nucleophilic attack efficiency. Adjacent substituents (e.g., ester groups) can sterically hinder coupling .

Q. What strategies resolve contradictions in reported melting points or spectral data across synthesis methods?

- Methodological Answer : Discrepancies often arise from:

- Polymorphism : Recrystallization solvents (e.g., methanol vs. ethyl acetate) produce different crystal forms, altering melting points .

- Impurity Profiles : Use HPLC or TLC to compare purity. For spectral data, replicate experiments under standardized conditions (e.g., deuterated solvent choice for NMR) are essential .

Q. How can computational chemistry predict regioselectivity in electrophilic substitutions for similar thiophene derivatives?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices or electrostatic potential maps to identify electron-rich sites. For example, the acetylamino group directs electrophiles to the 5-position via resonance effects .

- Molecular Dynamics : Simulate reaction trajectories to assess steric accessibility of substitution sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.